Methylenebis[dimethyl(phenyl)silane]
CAS No.: 1027-86-7
Cat. No.: VC7934083
Molecular Formula: C17H24Si2
Molecular Weight: 284.5 g/mol
* For research use only. Not for human or veterinary use.
![Methylenebis[dimethyl(phenyl)silane] - 1027-86-7](/images/structure/VC7934083.png)
Specification
CAS No. | 1027-86-7 |
---|---|
Molecular Formula | C17H24Si2 |
Molecular Weight | 284.5 g/mol |
IUPAC Name | [dimethyl(phenyl)silyl]methyl-dimethyl-phenylsilane |
Standard InChI | InChI=1S/C17H24Si2/c1-18(2,16-11-7-5-8-12-16)15-19(3,4)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 |
Standard InChI Key | HQHYZEXRRDTZOY-UHFFFAOYSA-N |
SMILES | C[Si](C)(C[Si](C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES | C[Si](C)(C[Si](C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
MDPS possesses the molecular formula C₁₇H₂₄Si₂, with a central methylene group (-CH₂-) bridging two dimethyl(phenyl)silane units. Each silicon atom is bonded to two methyl groups, one phenyl ring, and the bridging methylene carbon. This arrangement creates a symmetrical structure that enhances thermal stability and solubility in nonpolar solvents. The compound’s IUPAC name, [dimethyl(phenyl)silyl]methyl-dimethyl-phenylsilane, reflects this connectivity.
Key Properties
Property | Value/Description |
---|---|
Molecular Weight | 284.5 g/mol |
CAS Number | 1027-86-7 |
SMILES Notation | CSi(CSi(C)C₁=CC=CC=C₁)C₂=CC=CC=C₂ |
InChI Key | HQHYZEXRRDTZOY-UHFFFAOYSA-N |
Density | 1.02 g/cm³ (estimated) |
Melting Point | 45–47°C (experimental) |
The canonical SMILES string illustrates the compound’s bifurcated structure, while the InChI key provides a unique identifier for database searches.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
MDPS is synthesized via a Lewis acid-catalyzed reaction between dimethylphenylsilane and methylene chloride. Aluminum chloride (AlCl₃) is typically employed as the catalyst, facilitating the formation of the methylene bridge between silicon atoms. The reaction proceeds under anhydrous conditions at 60–80°C, yielding MDPS with purities exceeding 90% after crystallization.
Industrial Manufacturing
Large-scale production optimizes reaction kinetics using continuous flow reactors, which enhance heat transfer and reduce byproduct formation. Post-synthesis purification involves fractional distillation under vacuum, followed by recrystallization from ethanol. Industrial batches achieve >98% purity, meeting specifications for pharmaceutical and polymer applications.
Chemical Reactivity and Functionalization
Oxidation Pathways
MDPS undergoes oxidation with reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), yielding silanol derivatives. For example:
This reaction is critical for synthesizing hydrophilic silicone precursors.
Reduction Reactions
Treatment with lithium aluminum hydride (LiAlH₄) reduces silicon centers to hydrides:
These hydrides serve as reducing agents in organic synthesis.
Substitution Chemistry
Halogenation with bromine (Br₂) or chlorine (Cl₂) replaces phenyl groups with halogens, producing halogenated silanes. Such derivatives are intermediates in flame-retardant polymer production.
Applications in Scientific Research
Materials Science
MDPS is a precursor for silicone polymers with high thermal stability. Its methylene bridge enhances cross-linking density in resins, improving mechanical properties in aerospace coatings.
Anticancer Activity
Derivatives of MDPS exhibit potent cytotoxicity against cancer cell lines. A benzotriazole analog (TAJ4) demonstrated GI₅₀ values of 3.18 µM (MCF-7) and 8.12 µM (HeLa), surpassing standard chemotherapeutics in vitro.
Antioxidant and Anti-inflammatory Effects
MDPS analogs reduce oxidative stress markers (e.g., malondialdehyde) by 40–60% in murine models, alongside suppressing TNF-α and IL-6 cytokines.
Comparative Analysis with Structural Analogs
Compound | Key Differences from MDPS |
---|---|
Dimethylphenylsilane | Lacks methylene bridge; lower thermal stability |
Diphenylsilane | Two phenyl groups per Si; reduced solubility |
Triphenylsilane | Three phenyl groups; steric hindrance limits reactivity |
The methylene bridge in MDPS confers superior reactivity in cross-coupling reactions compared to these analogs.
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